N-(furan-2-ylmethyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Overview
Description
N-(furan-2-ylmethyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a sulfonylanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the furan-2-ylmethyl intermediate: This can be achieved through the reaction of furfural with a suitable reagent.
Synthesis of the N-(2-nitrophenyl)sulfonylanilino intermediate: This step involves the sulfonylation of aniline with 2-nitrobenzenesulfonyl chloride.
Coupling reaction: The final step involves coupling the furan-2-ylmethyl intermediate with the N-(2-nitrophenyl)sulfonylanilino intermediate under appropriate conditions, such as using a base like triethylamine in an organic solvent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2-carboxylic acid derivatives.
Reduction: The nitro group in the nitrophenyl moiety can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonylanilino group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: N-(furan-2-ylmethyl)-2-(N-(2-aminophenyl)sulfonylanilino)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action for N-(furan-2-ylmethyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(N-(2-nitrophenyl)sulfonylanilino)ethanamide: Similar structure but with an ethanamide group.
N-(furan-2-ylmethyl)-2-(N-(4-nitrophenyl)sulfonylanilino)acetamide: Similar structure but with a 4-nitrophenyl group.
Uniqueness
N-(furan-2-ylmethyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide is unique due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c23-19(20-13-16-9-6-12-28-16)14-21(15-7-2-1-3-8-15)29(26,27)18-11-5-4-10-17(18)22(24)25/h1-12H,13-14H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSINEXKGIZHKQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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